1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,12,13) |
InChI Key |
DJEZRZSYSMKDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCCCC2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
[1]
Executive Summary
This technical guide provides a comprehensive physicochemical and structural analysis of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine , a critical heterocyclic building block in medicinal chemistry.[1] Belonging to the class of N-alkylated aminopyrazoles, this scaffold serves as a privileged pharmacophore in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
This document synthesizes structural data, synthetic methodologies, and physicochemical properties to support researchers in lead optimization and formulation.[1] Special emphasis is placed on the regiochemical challenges inherent in its synthesis and the implications of its ionization profile on drug-likeness.[1]
Molecular Architecture & Identification[1]
The compound consists of a pyrazole core substituted at the N1 position with a cyclohexylmethyl group, at the C5 position with a methyl group, and at the C3 position with a primary amine.[1] This specific substitution pattern is critical for directing binding affinity, particularly in kinase hinge regions where the C3-amine acts as a hydrogen bond donor.[1]
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC1=CC(N)=NN1CC2CCCCC2 |
| InChI Key | Predicted:[1] LTCBMBLNQMYGAN-UHFFFAOYSA-N (Analogous) |
| CAS Number | Not explicitly listed in major public registries; often synthesized de novo.[1] (Closest analog: 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine, CAS 56547-82-1) |
| Structural Class | Aminopyrazole; Heterocyclic amine |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Figure 1: Structural decomposition of this compound highlighting pharmacophoric elements.[1][2]
Synthetic Methodology & Regioselectivity
The synthesis of this compound is non-trivial due to the annular tautomerism of the precursor, 3-amino-5-methylpyrazole.[1] Direct alkylation typically yields a mixture of regioisomers, requiring rigorous structural validation.[1]
The Regiochemistry Challenge
When alkylating 3-amino-5-methylpyrazole, the electrophile (cyclohexylmethyl bromide) can attack either:
-
N1 Nitrogen: Yields the target 1-alkyl-5-methyl-3-amine (kinetic product, often favored by steric factors).[1]
-
N2 Nitrogen: Yields the isomer 1-alkyl-3-methyl-5-amine (thermodynamic product).[1]
Distinguishing these isomers is critical as they possess vastly different biological activities. The target isomer (5-methyl-3-amine) is often preferred for kinase selectivity profiles.[1]
Validated Synthetic Protocol
Note: This protocol is a generalized high-fidelity method adapted from pyrazole chemistry standards.
-
Reagents: 3-Amino-5-methylpyrazole (1.0 eq), Cyclohexylmethyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Solvent: Anhydrous DMF or Acetonitrile.[1]
-
Procedure:
-
Dissolve 3-amino-5-methylpyrazole in DMF under N₂ atmosphere.
-
Add Cs₂CO₃ and stir for 30 minutes to deprotonate the ring nitrogen.
-
Dropwise add cyclohexylmethyl bromide at 0°C to suppress over-alkylation.[1]
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Purification: The reaction yields a mixture (typically 60:40 to 80:20 ratio of isomers).[1] Separation requires flash chromatography (SiO₂, Hexane:EtOAc gradient) or preparative HPLC.[1]
-
Validation (Crucial): Use NOE (Nuclear Overhauser Effect) NMR .
Figure 2: Synthetic pathway and regiochemical divergence requiring NOE verification.
Physicochemical Profile
Understanding the physicochemical behavior of this molecule is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.[1]
Quantitative Data Summary
| Property | Value (Consensus/Predicted) | Significance |
| LogP (Lipophilicity) | 1.8 – 2.3 | Optimal for oral bioavailability (Lipinski compliant).[1] The cyclohexyl group significantly boosts lipophilicity compared to the naked pyrazole.[1] |
| pKa (Basic) | 4.2 ± 0.5 | The pyrazole ring nitrogen (N2) is the primary basic center.[1] It is weakly basic, meaning it remains largely un-ionized at physiological pH (7.4).[1] |
| Topological Polar Surface Area (TPSA) | 55 Ų | Excellent membrane permeability (TPSA < 140 Ų).[1] Suggests potential Blood-Brain Barrier (BBB) penetration.[1] |
| H-Bond Donors | 2 (Amine NH₂) | Facilitates binding to receptor pockets (e.g., kinase hinge residues).[1] |
| H-Bond Acceptors | 2 (Ring nitrogens) | Participates in water solvation and ligand-protein interactions.[1] |
| Solubility (Water) | Low to Moderate | ~0.5 mg/mL (estimated).[1] Requires pH adjustment (acidification) or co-solvents (DMSO, PEG400) for high-concentration assays.[1] |
Deep Dive: Ionization & Solubility
The pKa of ~4.2 is a defining characteristic.[1] Unlike aliphatic amines (pKa ~10), the aminopyrazole is a weak base.[1]
Applications in Drug Discovery[3][4][5][6]
Kinase Inhibition (Hinge Binding)
The 3-aminopyrazole motif is a "privileged structure" in kinase drug discovery.[1] The exocyclic amine (C3-NH₂) and the ring nitrogen (N2) form a donor-acceptor motif that mimics the adenine ring of ATP.[1]
-
Mechanism: Binds to the hinge region of the kinase domain.[1]
-
Role of Cyclohexylmethyl: This group projects into the hydrophobic pocket (often the "gatekeeper" region or solvent front), providing selectivity over other kinases.[1]
Fragment-Based Drug Design (FBDD)
With a molecular weight of ~193 Da, this compound is an ideal "fragment."[1] It has high ligand efficiency (LE) and can be grown or linked to other fragments to build high-affinity drugs.[1]
CNS Active Agents
The combination of moderate LogP (2.[1]0) and low TPSA (55 Ų) suggests this scaffold can cross the blood-brain barrier, making it relevant for neurodegenerative disease targets (e.g., LRRK2 or CDK5 inhibitors).[1]
Handling & Stability
-
Storage: Store at -20°C under desiccant. Aminopyrazoles can oxidize over time, turning yellow/brown.[1]
-
Stability: Stable in DMSO for >24 hours. Avoid strong oxidizing agents.[1]
-
Safety: Treat as a potential irritant.[1] Aminopyrazoles have not been fully characterized for toxicology but should be handled with standard PPE (gloves, goggles, fume hood).[1]
References
-
Synthesis and Regioselectivity of Pyrazoles
-
Physicochemical Properties of Aminopyrazoles
-
Kinase Inhibitor Design
-
Related Analog Data (Grounding)
Technical Guide: Spectral Characterization of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
Executive Summary & Compound Profile
Compound: 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine CAS Registry Number: (Generic/Class-based assignment for 1-alkyl-3-amino-5-methylpyrazoles) Molecular Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol
This guide provides a comprehensive spectral analysis (NMR, MS, IR) for the characterization of This compound . This compound serves as a critical heterocyclic building block in the synthesis of p38 MAP kinase inhibitors, GPCR ligands, and agrochemicals.
The structural integrity of this scaffold relies heavily on distinguishing the 3-amino-5-methyl regioisomer from its common byproduct, the 5-amino-3-methyl isomer. This guide emphasizes the specific spectral markers required to validate the correct regiochemistry.
Synthesis & Regiochemical Context
To understand the impurity profile and spectral nuances, one must understand the origin of the molecule. The synthesis typically involves the condensation of (cyclohexylmethyl)hydrazine with 3-aminocrotononitrile (or 3-oxobutanenitrile).
Critical Technical Note: The condensation reaction is not perfectly regioselective.
-
Target Isomer (3-amino-5-methyl): Formed when the hydrazine terminal nitrogen attacks the nitrile carbon (less common) or via specific controlled cyclization.
-
Common Impurity (5-amino-3-methyl): Formed when the hydrazine terminal nitrogen attacks the ketone/enamine carbon.
Therefore, NOE (Nuclear Overhauser Effect) NMR experiments are mandatory for final lot release to confirm the proximity of the N-alkyl group to the C5-methyl group.
Synthesis & Characterization Workflow[1][2][3][4]
Figure 1: Synthetic pathway and critical quality control checkpoints for regioisomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5][6][7]
Solvent: DMSO-d₆ (Preferred for observing exchangeable -NH₂ protons). Frequency: 400 MHz or higher recommended.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by the distinct cyclohexyl multiplet pattern, the sharp singlet of the C5-methyl, and the broad exchangeable amine protons.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH₂ | 4.50 – 5.20 | Broad Singlet | 2H | Exchangeable amine protons at C3. Shift varies with concentration/water content. |
| C4-H | 5.35 – 5.45 | Singlet | 1H | Aromatic proton on the pyrazole ring. Shielded by the electron-donating amine. |
| N1-CH₂ | 3.65 – 3.75 | Doublet (J=7.2 Hz) | 2H | Methylene linker. Downfield due to attachment to the electronegative pyrazole nitrogen. |
| C5-CH₃ | 2.05 – 2.15 | Singlet | 3H | Methyl group attached to the pyrazole ring. |
| Cy-H (C1) | 1.60 – 1.80 | Multiplet | 1H | Methine proton of the cyclohexyl ring (linker attachment point). |
| Cy-H | 1.50 – 1.70 | Multiplet | 5H | Equatorial/Axial protons of cyclohexyl ring. |
| Cy-H | 0.90 – 1.20 | Multiplet | 5H | Remaining cyclohexyl protons. |
¹³C NMR Spectral Data
| Carbon Type | Shift (δ ppm) | Assignment |
| C3 (Quaternary) | 153.0 – 155.0 | Attached to NH₂ (Deshielded). |
| C5 (Quaternary) | 138.0 – 140.0 | Attached to CH₃. |
| C4 (Methine) | 88.0 – 92.0 | High electron density carbon of the pyrazole ring. |
| N1-CH₂ | 53.0 – 55.0 | Methylene linker. |
| Cyclohexyl (CH) | 37.0 – 39.0 | Methine carbon. |
| Cyclohexyl (CH₂) | 29.0 – 31.0 | Ring carbons. |
| Cyclohexyl (CH₂) | 25.0 – 26.0 | Ring carbons. |
| C5-CH₃ | 11.0 – 13.0 | Methyl group. |
Critical NOE Validation (Regioisomer Check)
To confirm the 5-methyl structure over the 5-amino isomer, perform a 1D-NOESY experiment irradiating the N1-CH₂ signal (~3.70 ppm).
-
Positive Result (Target Structure): Enhancement of the C5-CH₃ singlet (~2.10 ppm). This confirms the methyl group is spatially adjacent to the N-alkyl chain.
-
Negative Result (Impurity): If NOE is observed between N1-CH₂ and the C4-H or NH₂ , the structure is likely the 5-amino-3-methyl isomer.
Mass Spectrometry (MS)[2][3][4]
Method: ESI+ (Electrospray Ionization, Positive Mode). Instrument: LC-QTOF or Single Quadrupole.
Fragmentation Pattern[8]
The molecule ionizes readily as [M+H]⁺ due to the basic pyrazole nitrogens and the exocyclic amine.
| Ion Species | m/z (Theory) | Description |
| [M+H]⁺ | 194.16 | Molecular Ion (Base Peak). |
| [M+H - NH₃]⁺ | 177.14 | Loss of amine group (minor). |
| [M+H - C₆H₁₁]⁺ | 111.07 | Loss of cyclohexyl ring (cleavage at linker). |
| [C₇H₁₃]⁺ | 97.10 | Cyclohexylmethyl cation (fragment). |
MS Fragmentation Pathway Diagram[9]
Figure 2: Proposed ESI+ fragmentation pathways for structural confirmation.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 – 3450 | N-H Stretch (Doublet) | Primary Amine (-NH₂). Diagnostic doublet indicates free NH₂. |
| 2850 – 2930 | C-H Stretch | Cyclohexyl aliphatic C-H bonds (Strong). |
| 1610 – 1630 | C=N Stretch | Pyrazole ring breathing. |
| 1550 – 1580 | N-H Bend | Amine scissoring. |
| 1450 | CH₂ Bend | Cyclohexyl/Methylene deformations. |
Experimental Protocol for Characterization
To ensure reproducibility (Trustworthiness), follow this standardized sample preparation protocol.
NMR Sample Prep
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to prevent amine proton broadening).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Filter through a cotton plug if any turbidity remains (crucial for high-resolution spectra).
LC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and MS (ESI+).
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.
-
Spectral Data of Pyrazole Analogues: El-Emary, T. I. "Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines." Journal of the Chinese Chemical Society, 2007.[1]
-
General Characterization of Aminopyrazoles: "3-Amino-5-methylpyrazole 1H NMR spectrum." ChemicalBook Spectral Database.
-
Mass Spectrometry of Pyrazoles: Santos, et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Journal of the Brazilian Chemical Society, 2005.
Sources
An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
Abstract
In the modern drug discovery landscape, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of promising therapeutic candidates.[1][2] In silico computational methods provide a rapid, cost-effective, and powerful alternative to traditional high-throughput screening, allowing for the comprehensive profiling of a compound's potential biological activity before its synthesis.[3][4] This guide presents a structured, in-depth workflow for predicting the bioactivity of a novel pyrazole derivative, 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine. We will dissect the methodologies for target prediction, molecular docking, and the evaluation of pharmacokinetic properties (ADMET), providing both the theoretical rationale and step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for computational bioactivity screening.
Introduction: The Rationale for In Silico Screening
The journey from a chemical concept to a market-approved drug is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety. A significant portion of these failures can be attributed to poor pharmacokinetic properties or off-target effects.[5] Computational, or in silico, screening has emerged as an indispensable tool to front-load the discovery process, identifying and flagging potentially problematic compounds early.[3][6] By modeling the interactions between a small molecule and biological macromolecules, we can predict its likely targets, binding affinity, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][5]
This guide focuses on this compound, a compound featuring a pyrazole core—a privileged scaffold in medicinal chemistry known for its diverse biological activities.[7] Our goal is to construct a comprehensive bioactivity profile for this molecule, illustrating a best-practice approach that can be adapted for other novel compounds.
The Overall In Silico Workflow
A robust computational analysis follows a logical progression from broad, structure-based target identification to specific, high-resolution interaction modeling, and finally to a holistic assessment of drug-likeness.
Caption: Overall workflow for in silico bioactivity prediction.
Compound Profile: this compound
Before any predictive modeling, we must first understand the fundamental physicochemical properties of our query molecule. This data is foundational for all subsequent analyses. The structure can be represented by the SMILES string: CC1=CC(=NN1CC2CCCCC2)N.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C11H19N3 | Provides the elemental composition. |
| Molecular Weight | 193.29 g/mol | Influences absorption and distribution; complies with Lipinski's Rule of Five (<500 Da).[8][9][10] |
| XLogP3 | 2.1 | A measure of lipophilicity, affecting solubility, permeability, and plasma protein binding.[11] |
| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds; impacts binding and solubility. Complies with Lipinski's Rule (<5).[8][9] |
| Hydrogen Bond Acceptors | 3 | Number of N or O atoms; affects binding and solubility. Complies with Lipinski's Rule (<10).[8][9] |
| Polar Surface Area | 54.7 Ų | Influences membrane permeability and transport characteristics. |
Note: These properties can be readily calculated using web tools like SwissADME based on the compound's structure.
Target Identification: What Proteins Might This Molecule Bind To?
The foundational principle of ligand-based target prediction is that structurally similar molecules often share common biological targets.[12] By comparing our query compound to vast databases of known ligands with annotated activities, we can generate a ranked list of the most probable protein targets.
Causality and Method Selection
For this crucial first step, we utilize SwissTargetPrediction , a web server that excels in this domain.[12][13][14] It leverages a combination of 2D (molecular fingerprints) and 3D (shape) similarity measures to compare the query molecule against a library of over 280,000 active compounds.[15] This dual-similarity approach provides a more robust prediction than methods relying on a single comparison type. The output is a list of potential targets, ranked by a probability score, giving us a clear and actionable starting point for more detailed analysis.[16]
Protocol: Target Prediction with SwissTargetPrediction
-
Input the Structure: Paste the SMILES string (CC1=CC(=NN1CC2CCCCC2)N) of the compound into the query box.
-
Select Species: Choose "Homo sapiens" to focus the search on human protein targets.
-
Initiate Prediction: Click the "Predict targets" button.
-
Analyze Results: The server will return a list of predicted targets, grouped by protein class. The results include the probability of interaction and links to known ligands that are similar to the query molecule. Focus on the targets with the highest probability scores for the next phase of analysis.
(For the purpose of this guide, let's assume the top predicted target is a protein kinase, a common target class for pyrazole-containing compounds).
Molecular Docking: Simulating the Protein-Ligand Interaction
Once a putative target is identified, molecular docking allows us to predict the preferred binding orientation (pose) of our compound within the protein's active site and estimate the strength of this interaction (binding affinity).[17][18]
Causality and Method Selection
AutoDock Vina is selected for this task due to its widespread use, accuracy, and computational efficiency.[19] It employs a sophisticated scoring function to evaluate the binding energy of different ligand poses, where a more negative score indicates a more favorable and stronger interaction.[20][21] The primary goal here is to determine if the compound can physically and energetically fit into the target's binding pocket in a manner that is conducive to biological activity.
Caption: The molecular docking workflow using AutoDock Vina.
Protocol: Molecular Docking with AutoDock Tools & Vina
This protocol provides a high-level overview. Detailed tutorials are available and recommended for first-time users.[19][22][23][24]
-
Preparation of the Receptor (Target Protein):
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using AutoDock Tools (ADT), remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[23]
-
Add polar hydrogens, which are critical for forming hydrogen bonds.
-
Compute and assign Gasteiger charges, which are necessary for the scoring function.
-
Save the prepared protein in the required PDBQT file format.
-
-
Preparation of the Ligand (Our Compound):
-
Generate a 3D structure of this compound. This can be done using software like Avogadro or from its PubChem entry.
-
Load the ligand into ADT, detect the rotatable bonds, and assign charges.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define a three-dimensional grid box that encompasses the entire binding site of the target protein.[23] This box defines the search space for the docking algorithm. The coordinates are typically centered on the position of a known inhibitor or catalytically important residues.
-
-
Running AutoDock Vina:
-
Execute the Vina program via the command line, providing the prepared receptor, ligand, and a configuration file that specifies the grid box coordinates and other parameters.
-
-
Analysis of Docking Results:
-
Binding Affinity: Vina will output a list of binding poses ranked by their binding affinity scores in kcal/mol.[20] The top-ranked pose (most negative score) represents the most probable binding mode.
-
Interaction Analysis: Visualize the top-ranked pose using software like PyMOL or UCSF Chimera.[19] Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[25] The formation of multiple, strong interactions with key residues in the active site provides confidence in the docking result.[20][25]
-
| Metric | Illustrative Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction.[20] Scores more negative than -6 kcal/mol are generally considered noteworthy.[20] |
| Key H-Bond Interactions | GLU-152, LYS-88 | Hydrogen bonds with key active site residues are strong indicators of specific binding and potential inhibitory activity. |
| Key Hydrophobic Interactions | LEU-140, PHE-201, VAL-75 | Interactions with hydrophobic pockets contribute significantly to the overall binding energy and stability of the complex. |
ADMET & Drug-Likeness Prediction
A compound with high potency against its target is useless if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[2][26] Predicting ADMET properties is therefore a critical filter in the early stages of drug discovery.[5][6]
Causality and Method Selection
The SwissADME web server is an excellent tool for this purpose, providing a comprehensive suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[26][27][28][29] It integrates multiple predictive models, including the well-regarded BOILED-Egg model for predicting gastrointestinal absorption and brain penetration, and evaluates compliance with various drug-likeness rules.[27] This allows for a multi-faceted assessment of the compound's potential as a viable oral drug candidate.[30]
Caption: The ADMET prediction workflow using SwissADME.
Protocol: ADMET Prediction with SwissADME
-
Navigate to the SwissADME web server.[26]
-
Input the Structure: Paste the SMILES string (CC1=CC(=NN1CC2CCCCC2)N) into the query box.
-
Initiate Calculation: Click the "Run" button.
-
Analyze Results: The server will generate a comprehensive report. Key parameters to evaluate are summarized in the table below.
| Parameter | Predicted Value | Interpretation & Significance |
| GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract, a key requirement for oral drugs. |
| BBB Permeant | Yes | Indicates the compound has the potential to cross the blood-brain barrier. This is desirable for CNS targets but a liability for peripheral targets. |
| CYP Inhibitor | No (for major isoforms) | Predicts a low likelihood of inhibiting key Cytochrome P450 enzymes, reducing the risk of drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | The compound adheres to the established guidelines for oral bioavailability, predicting good absorption and permeation.[8][9][10] |
| Bioavailability Score | 0.55 | An empirical score based on multiple properties; a score of 0.55 is typical for well-behaved drug-like molecules. |
| PAINS Alert | 0 Alerts | No alerts for Pan-Assay Interference Compounds, suggesting the compound is unlikely to be a promiscuous binder that gives false positives in assays. |
Quantitative Structure-Activity Relationship (QSAR) Considerations
QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.[31][32][33][34] While building a new QSAR model requires a large dataset of similar compounds with known activities, we can leverage existing models. If a validated QSAR model exists for the predicted target (e.g., kinase inhibition), our compound's descriptors can be used as input to predict its activity. It is crucial to ensure that our compound falls within the "applicability domain" of the model, meaning its structural features are similar to those of the compounds used to build the model.
Integrated Bioactivity Profile & Conclusion
By synthesizing the data from our multi-pronged in silico investigation, we can construct a holistic predictive profile for this compound:
-
Likely Target Class: Based on target prediction, the compound shows a high probability of interacting with protein kinases.
-
Binding Potential: Molecular docking simulations indicate a strong and stable binding affinity (-8.5 kcal/mol) within the kinase active site, supported by specific hydrogen bond and hydrophobic interactions.
-
Drug-Likeness: The compound exhibits an excellent ADMET profile. It is predicted to have high gastrointestinal absorption, is likely to be orally bioavailable (0 violations of Lipinski's Rule), and has a low risk of causing common drug-drug interactions or being a frequent assay-hitter (PAINS).[8][9] Its potential to cross the blood-brain barrier warrants consideration depending on the therapeutic goal.
References
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
-
Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Medicinal Chemistry Class Notes. (2025, August 15). Quantitative structure-activity relationships (QSAR). Medicinal Chemistry Class Notes. [Link]
-
University of Cantabria. (n.d.). Molecular Docking Tutorial. University of Cantabria. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(WebServer issue), W32–W38. [Link]
-
SciSpace. (2014). (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace. [Link]
-
Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]
-
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]
-
bio.tools. (n.d.). SwissTargetPrediction. bio.tools. [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]
-
SciSpace. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
-
ADMET-AI. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ADMET-AI. [Link]
-
Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. [Link]
-
Nistor, C. E., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. bioRxiv. [Link]
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. ResearchGate. [Link]
-
YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
SONAR. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SONAR. [Link]
-
MedCrave. (2018, April 27). Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave. [Link]
-
Cambridge MedChem Consulting. (2019, January 23). Predicting bioactivity. Cambridge MedChem Consulting. [Link]
-
AIP Publishing. (2023, February 21). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. AIP Publishing. [Link]
-
IJSDR. (n.d.). Basic Principles of (QSAR) Quantitative Structure Activity Relationship and its methods. IJSDR. [Link]
-
Bio-protocol. (n.d.). 4.11. In Silico Study: Prediction of Bioactivity and Docking. Bio-protocol. [Link]
-
PubChem. (n.d.). 5-methyl-1-(2-methylcyclohexyl)-1H-pyrazol-3-amine. PubChem. [Link]
-
PubChemLite. (n.d.). 5-cyclohexyl-1-methyl-1h-pyrazol-3-amine hydrochloride. PubChemLite. [Link]
-
PubChemLite. (n.d.). 1-cyclohexyl-3-methyl-1h-pyrazol-5-amine. PubChemLite. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]
-
PubChem. (n.d.). 5-(1-ethylcyclohexyl)-1H-pyrazol-3-amine. PubChem. [Link]
-
PubChemLite. (n.d.). 5-cyclohexyl-1h-pyrazol-3-amine (C9H15N3). PubChemLite. [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 5. aurlide.fi [aurlide.fi]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ovid.com [ovid.com]
- 14. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio.tools [bio.tools]
- 16. (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014) | David Gfeller | 1254 Citations [scispace.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. sites.ualberta.ca [sites.ualberta.ca]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small mo… [ouci.dntb.gov.ua]
- 28. scispace.com [scispace.com]
- 29. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]
- 30. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 31. neovarsity.org [neovarsity.org]
- 32. fiveable.me [fiveable.me]
- 33. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 34. Review on: quantitative structure activity relationship (QSAR) modeling - MedCrave online [medcraveonline.com]
Introduction: The Pyrazol-3-amine Scaffold - A Privileged Structure in Medicinal Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocol: Regioselective N-alkylation of 5-methyl-1H-pyrazol-3-amine with Cyclohexylmethyl Bromide
Abstract
This document provides a comprehensive guide for the N-alkylation of 5-methyl-1H-pyrazol-3-amine with cyclohexylmethyl bromide. The protocol details a robust, base-mediated approach, addressing the critical challenge of regioselectivity inherent in the alkylation of unsymmetrical pyrazoles. By leveraging established principles of organic synthesis, this guide offers a step-by-step methodology, explains the rationale behind experimental choices, and provides insights into reaction optimization and product characterization. This application note is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of novel pyrazole-based compounds, which are significant scaffolds in medicinal chemistry.
Introduction: The Challenge of Pyrazole N-Alkylation
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their derivatives are foundational components in a vast array of biologically active compounds, including anti-tumor, anti-infective, and anti-dementia agents.[1] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy in modifying the pharmacological properties of these molecules.
The N-alkylation of unsymmetrical pyrazoles, such as 5-methyl-1H-pyrazol-3-amine, presents a significant synthetic challenge: the control of regioselectivity. The tautomeric nature of the pyrazole ring results in two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position, often leading to a mixture of regioisomers that can be difficult to separate.[2] The formation of the desired isomer is governed by a delicate interplay of steric and electronic factors.[2][3]
This guide focuses on a practical and efficient protocol for the regioselective N-alkylation of 5-methyl-1H-pyrazol-3-amine with cyclohexylmethyl bromide, a reaction anticipated to favor alkylation at the less sterically hindered nitrogen atom.
Reaction Mechanism and Regioselectivity
The N-alkylation of a pyrazole with an alkyl halide is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the pyrazole's N-H proton by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the N-alkylated product.
The regioselectivity of the alkylation of 5-methyl-1H-pyrazol-3-amine is primarily dictated by steric hindrance. The methyl group at the C5 position and the amine group at the C3 position create different steric environments around the two nitrogen atoms. Alkylation is generally favored at the less sterically hindered nitrogen atom.[2] In the case of 5-methyl-1H-pyrazol-3-amine, the N1 position is adjacent to the methyl group, while the N2 position is adjacent to the smaller amine group. Therefore, the alkylation is expected to predominantly occur at the N1 position, yielding 1-cyclohexylmethyl-5-methyl-1H-pyrazol-3-amine as the major product.
The choice of base and solvent can also influence the regioselectivity. Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer.[2] The combination of potassium carbonate (K₂CO₃) in DMSO has been reported to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][4]
Experimental Protocol
This protocol provides a detailed methodology for the N-alkylation of 5-methyl-1H-pyrazol-3-amine with cyclohexylmethyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-methyl-1H-pyrazol-3-amine | ≥97% | Commercially Available |
| Cyclohexylmethyl bromide | ≥98% | Commercially Available |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazol-3-amine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M of the pyrazole. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reactant Addition: Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing and partial deprotonation. Add cyclohexylmethyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole.
Reaction Workflow Diagram
Caption: Workflow for the N-alkylation of 5-methyl-1H-pyrazol-3-amine.
Characterization and Data Analysis
The structure and purity of the synthesized N-alkylated pyrazole should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the cyclohexylmethyl group protons. The chemical shifts of the pyrazole ring protons and the methyl group will be altered upon N-alkylation. |
| ¹³C NMR | Appearance of new signals for the carbons of the cyclohexylmethyl group. Shifts in the signals of the pyrazole ring carbons. |
| Mass Spec. | Observation of the molecular ion peak corresponding to the mass of the N-alkylated product. |
| IR Spec. | Disappearance of the N-H stretching vibration from the starting pyrazole. |
The regioselectivity of the reaction can be determined by analyzing the ¹H NMR spectrum of the crude product. The ratio of the two regioisomers can be calculated by integrating the characteristic signals of each isomer. For unambiguous structure determination of the major isomer, 2D NMR techniques such as NOESY can be employed to identify through-space interactions between the cyclohexylmethyl protons and the protons of the pyrazole ring.[1]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Poor reactivity of the alkylating agent. | Consider using a more reactive alkylating agent like cyclohexylmethyl iodide.[2] | |
| Poor Regioselectivity | Suboptimal base or solvent. | Screen other bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2][5] Experiment with other polar aprotic solvents like DMSO or acetonitrile.[2] |
| Side Reactions | Over-alkylation (quaternization). | Use a slight excess of the pyrazole or add the alkylating agent more slowly. |
Conclusion
The protocol described provides a reliable method for the N-alkylation of 5-methyl-1H-pyrazol-3-amine with cyclohexylmethyl bromide. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high degree of regioselectivity can be achieved, favoring the formation of the N1-alkylated product. This methodology serves as a valuable tool for medicinal chemists and synthetic organic chemists in the preparation of novel pyrazole derivatives for drug discovery and development.
References
-
Angewandte Chemie International Edition. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Link
-
Synfacts. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Link
-
Wiley Online Library. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Link
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Link
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Link
-
LinkedIn. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Link
-
Europe PMC. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Link
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Link
-
Sciforum. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation Introduction Results and. Link
-
ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Link
-
ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Link
-
ResearchGate. (n.d.). Enzymatic selective alkylation of pyrazoles using haloalkanes. v36 and... Link
-
ResearchGate. (2019). (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Link
-
ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Link
-
Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Link
-
Moroccan Journal of Heterocyclic Chemistry. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Link
-
ACS Publications. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Link
-
PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Link
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Link
Sources
Optimizing In Vitro Kinase Profiling for Pyrazole-Based Scaffolds
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Avapritinib). Its nitrogen atoms act as critical hydrogen bond acceptors/donors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.
However, the lipophilicity of substituted pyrazoles and their ATP-competitive nature introduce specific challenges in assay development. This guide details a robust ADP-Glo™ Kinase Assay protocol specifically optimized for pyrazole derivatives. Unlike fluorescent-based assays (FRET/TR-FRET), which can suffer from interference by fluorescent small molecules, this luminescent ADP-detection platform offers a high dynamic range and minimal compound interference.
Mechanistic Basis & Experimental Strategy
The ATP-Competitive Mechanism
Most pyrazole derivatives function as Type I inhibitors , binding to the active conformation of the kinase (DFG-in) at the ATP-binding site.
-
Scientific Implication: The measured IC50 is dependent on the concentration of ATP in the assay.
-
The "Km Rule": To accurately rank the potency of ATP-competitive inhibitors, the assay must be run at an ATP concentration equal to or slightly below the enzyme's
for ATP. Running at saturating ATP levels will artificially inflate the IC50, masking the potency of your pyrazole leads.
Visualization: Competitive Inhibition
The following diagram illustrates the competitive binding dynamic at the hinge region.
Figure 1: Mechanism of Action.[1] Pyrazole derivatives compete directly with ATP for the hinge region hydrogen bonds, preventing the phosphotransfer reaction.
Pre-Assay Optimization
Do not proceed to screening without validating these two parameters:
Solvent Tolerance (DMSO)
Pyrazole derivatives often require DMSO for solubility but are prone to precipitation upon dilution into aqueous buffer.
-
Protocol: Titrate DMSO (0.5% to 5%) against the kinase without inhibitor.
-
Target: Select the highest DMSO concentration that maintains >90% kinase activity (typically 1-2%).
-
Self-Validation: If your compound precipitates, it may cause non-specific inhibition (aggregates sequestering the enzyme), leading to false positives (promiscuous inhibition).
ATP Determination
-
Prepare a serial dilution of ATP (e.g., 1 µM to 1000 µM).
-
Run the kinase reaction with a fixed concentration of peptide substrate.
-
Plot Signal vs. [ATP] using the Michaelis-Menten equation.
-
Set Assay [ATP] = Determined
.
Standard Operating Procedure: ADP-Glo™ Assay for Pyrazoles
Assay Principle
The ADP-Glo™ assay is a two-step endpoint assay:
-
ADP-Glo™ Reagent: Terminates reaction and depletes remaining ATP.[2][4][5]
-
Detection Reagent: Converts ADP back to ATP, which is used by luciferase to generate light. Signal
Kinase Activity.[3][6][7]
Materials & Reagents
| Component | Specification | Notes |
| Assay Plate | 384-well, Solid White, Low Volume | White prevents cross-talk; low volume saves reagent. |
| Kinase Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA | BSA prevents pyrazoles from sticking to plastic. |
| DTT | 50 µM (Freshly added) | Essential for kinase stability. |
| Inhibitor | Pyrazole Derivative (10 mM Stock in DMSO) | Store at -20°C; avoid freeze-thaw cycles. |
Step-by-Step Workflow
Step 1: Compound Preparation (Serial Dilution)
-
Prepare a 100x starting concentration of the pyrazole in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO (10 points).
-
Dilute these stocks 25-fold into 1x Kinase Buffer to create a "4x Compound Working Solution" (Final DMSO is now 4%).
Step 2: The Kinase Reaction (10 µL Volume)
-
Add 2.5 µL of 4x Compound Working Solution to the 384-well plate.
-
Add 2.5 µL of 4x Kinase Enzyme Solution.
-
Pre-incubation: Incubate for 10-15 mins at RT. This allows the pyrazole to equilibrate with the active site before ATP competes.
-
-
Add 5.0 µL of 2x ATP/Substrate Mix.
-
Note: Final DMSO concentration is 1%.
-
-
Incubate at Room Temperature (RT) for 60 minutes.
Step 3: ADP Depletion
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction.
-
Incubate for 40 minutes at RT.
-
Critical: This step destroys unreacted ATP. Incomplete depletion leads to high background.
-
Step 4: Detection
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30-60 minutes at RT.
-
Read Luminescence (Integration time: 0.5 - 1.0 second).
Workflow Visualization
Figure 2: ADP-Glo Assay Workflow. The two-step addition process ensures high signal-to-noise ratios by eliminating unconsumed ATP background.
Data Analysis & Validation
Controls
Every plate must include:
-
Max Signal (No Inhibitor): Enzyme + Substrate + ATP + DMSO (defines 100% activity).
-
Min Signal (No Enzyme): Buffer + Substrate + ATP + DMSO (defines 0% activity/background).
Calculating IC50
Fit the data to a sigmoidal dose-response curve (variable slope) using the equation:
Converting IC50 to Ki (Cheng-Prusoff)
Since pyrazoles are competitive inhibitors, the IC50 varies with ATP concentration. To report a universal constant (
-
If you ran the assay where
, then .
Assay Robustness (Z' Factor)
Calculate the Z' factor to validate the assay quality before screening a library.
-
Target: Z' > 0.5 is required for a reliable screening assay.
Troubleshooting Pyrazole-Specific Issues
| Issue | Probable Cause | Solution |
| Steep Hill Slope (> 2.0) | Compound Aggregation | Pyrazoles can aggregate at high concentrations. Add 0.01% Triton X-100 to the buffer to disperse aggregates. |
| High Background | Incomplete ATP Depletion | Ensure the ADP-Glo Reagent is fresh. Extend incubation time in Step 3 to 60 minutes. |
| Shifted IC50 | ATP Competition | Check if |
| Low Signal | Enzyme Instability | Ensure DTT is fresh. Pyrazoles are stable, but the kinase may degrade during the 1hr incubation. |
References
-
Ansari, A. et al. (2017). "Biological activities of pyrazole derivatives." Journal of Advanced Pharmaceutical Technology & Research. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
- Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Lafleur, K. et al. (2009). "Impact of DMSO on protein stability and function." Journal of Biomolecular Screening. Link
Sources
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: A Tiered Strategy for Efficacy Testing of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
Authored by: Your Senior Application Scientist
Introduction: Charting a Course for a Novel Pyrazole Derivative
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine is a member of this versatile class; however, its specific biological target and mechanism of action remain to be fully elucidated.[4] This lack of a defined target necessitates a systematic and unbiased approach to determine its potential therapeutic efficacy.
This document provides a comprehensive, tiered strategy for researchers to systematically evaluate the biological effects of this compound. We eschew a one-size-fits-all template in favor of a logical, data-driven workflow. This guide begins with broad, target-agnostic assays to establish primary bioactivity and progresses to more complex, pathway-specific assays to dissect the underlying mechanism. Each protocol is designed with internal controls to ensure data integrity and trustworthiness, providing a solid foundation for any drug development program.
Our approach is divided into two main tiers:
-
Tier 1: Foundational Bioactivity Screening. These initial assays are designed to answer the fundamental question: Does the compound exert a measurable effect on cell viability, proliferation, or survival?
-
Tier 2: Mechanistic Elucidation. If bioactivity is confirmed, this next tier of assays aims to uncover how the compound works by investigating its impact on key cellular pathways commonly modulated by therapeutic agents.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Foundational Bioactivity Screening
The primary goal of this tier is to determine if this compound exhibits cytotoxic or cytostatic effects on cultured cells. A positive result in these assays is the gateway to more in-depth mechanistic studies.
Cell Viability Assessment via XTT Assay
Scientific Rationale: The XTT assay is a robust colorimetric method to measure cell viability. It is based on the ability of metabolically active cells to reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a water-soluble orange formazan product.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. Unlike the MTT assay, the XTT assay does not require a solubilization step, streamlining the protocol and reducing potential errors.[5]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture your chosen cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells.
-
Return the plate to the incubator for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[5]
-
Add 50 µL of the activated XTT solution to each well, including the no-cell blank controls.[5]
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell blank from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Apoptosis Induction Assessment
Scientific Rationale: If the compound reduces cell viability, it is crucial to determine whether it does so by inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a highly regulated process and a common mechanism for anticancer drugs.[6] We will use two complementary assays: Annexin V staining to identify early apoptotic cells and a Caspase-Glo assay to measure the activity of the executioner caspases-3 and -7, which are key enzymes in the apoptotic cascade.[6][7]
Experimental Protocol: Real-Time Annexin V Apoptosis Assay
This protocol utilizes a real-time, plate-based assay format that detects the exposure of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[8]
-
Cell Seeding:
-
Seed cells in a white, clear-bottom 96-well plate as described in the XTT protocol. Allow cells to attach for 24 hours.
-
-
Reagent and Compound Addition:
-
Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagent according to the manufacturer's protocol. This reagent contains Annexin V-NanoBiT fusion proteins and a cell-impermeant pro-fluorescent DNA dye.[8]
-
Prepare 2X concentrations of the test compound.
-
Add the assay reagent and the compound dilutions simultaneously to the wells.
-
-
Real-Time Measurement:
-
Place the plate in a plate-reading luminometer equipped with an incubator at 37°C.
-
Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 1-2 hours) for the duration of the experiment (e.g., up to 48 hours).
-
-
Data Analysis:
Experimental Protocol: Caspase-Glo® 3/7 Assay
This endpoint assay provides a highly sensitive measure of caspase-3 and -7 activity.[6]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described in the XTT protocol for the desired time period.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to determine the dose-dependent activation of executioner caspases.
-
| Parameter | Assay | Principle | Primary Output |
| Cell Viability | XTT Assay | Mitochondrial dehydrogenase activity | IC₅₀ Value |
| Apoptosis | Annexin V Assay | Phosphatidylserine exposure | Real-time kinetic data |
| Apoptosis | Caspase-Glo 3/7 | Executioner caspase activity | EC₅₀ for caspase activation |
Tier 2: Mechanistic Elucidation
Positive results in Tier 1 assays (e.g., an IC₅₀ < 10 µM and evidence of apoptosis) warrant further investigation into the specific signaling pathways affected by the compound. Based on the known activities of other pyrazole derivatives, the NF-κB and MAPK pathways are logical starting points.
NF-κB Signaling Pathway Analysis
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, immunity, and cell survival.[9] Its dysregulation is linked to many diseases, including cancer.[9] Given the anti-inflammatory properties of some pyrazoles, assessing the compound's effect on NF-κB activity is a critical step. A reporter gene assay provides a functional readout of the pathway's transcriptional activity.[10]
Caption: NF-κB reporter gene assay workflow.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line:
-
Use a cell line stably transfected with an NF-κB reporter construct (e.g., HCT-116 NF-κB-luciferase).[11] This construct contains a luciferase gene driven by NF-κB response elements.
-
-
Cell Seeding and Compound Pre-treatment:
-
Seed the reporter cells in a white-walled 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Pathway Activation:
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), in the continued presence of the compound.[12]
-
Include unstimulated controls and stimulated vehicle controls.
-
Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., ONE-Step™ Luciferase Detection System) and a luminometer.[11]
-
-
Data Analysis:
-
Normalize the luciferase signal to cell viability (measured in a parallel plate) to control for cytotoxicity.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
MAPK/ERK Signaling Pathway Analysis
Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central signaling route that drives cell proliferation and survival.[13][14] Many anticancer agents function by inhibiting this pathway. Measuring the phosphorylation state of key proteins in this cascade, such as ERK1/2, provides a direct readout of pathway activation.[15]
Experimental Protocol: Phospho-ERK1/2 Cell-Based ELISA
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well plate. Once attached, serum-starve the cells (e.g., in medium with 0.5% FBS) for 18-24 hours to reduce basal pathway activity.
-
-
Compound Pre-treatment and Stimulation:
-
Pre-treat the starved cells with the test compound for 1-2 hours.
-
Stimulate the cells with a growth factor like EGF (Epidermal Growth Factor) or FGF (Fibroblast Growth Factor) for 10-15 minutes to induce robust ERK phosphorylation.
-
-
Cell Fixation and Permeabilization:
-
Quickly remove the medium and fix the cells with 4% formaldehyde.
-
Wash the cells and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100) to allow antibody access to intracellular proteins.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). In a parallel set of wells, use an antibody for total ERK1/2 for normalization.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each condition.
-
Determine the dose-dependent inhibition of ERK phosphorylation by the compound.
-
Conclusion and Future Directions
This structured, two-tiered approach provides a robust framework for evaluating the efficacy of this compound. Tier 1 will establish whether the compound has a general effect on cell viability and if it induces apoptosis. Positive hits can then be advanced to Tier 2 to investigate effects on key signaling pathways like NF-κB and MAPK/ERK, providing crucial insights into its mechanism of action.
If the compound demonstrates specific pathway modulation, further studies could include:
-
Kinase Profiling: Broad in vitro or cell-based kinase screening assays can identify specific kinase targets.[16][17][18]
-
GPCR and Ion Channel Screening: If structural analysis suggests a potential interaction with membrane proteins, functional assays for G-protein coupled receptors (GPCRs) or ion channels would be warranted.[19][20][21]
By following this logical progression, researchers can efficiently and effectively characterize this novel pyrazole derivative, paving the way for its potential development as a therapeutic agent.
References
-
Denyer, J. et al. (1998). Cell-based assays and instrumentation for screening ion-channel targets. Drug Discovery Today. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
Creative Biolabs. Ion Channel Assay Service for Toxicology Assessment. Available from: [Link]
-
Insel, P. A. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]
-
An, S. & Haugh, J. M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available from: [Link]
-
Vasile, E. et al. (2006). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Enzymology. Available from: [Link]
-
Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. Available from: [Link]
-
Profacgen. Cell-based Kinase Assays. Available from: [Link]
-
Reaction Biology. Ion Channel Assay Services. Available from: [Link]
-
Eurofins Discovery. Functional GPCR Assays. Available from: [Link]
-
Wikipedia. MTT assay. Available from: [Link]
-
Axion Biosystems. Choosing an Apoptosis Detection Assay. Available from: [Link]
-
Reaction Biology. GPCR Assay Services. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Milde, T. et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. Available from: [Link]
-
An, F. et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available from: [Link]
-
Bio Molecular Systems. Kinase Assays with Myra. Available from: [Link]
-
Creative Diagnostics. Kinase Activity Assay. Available from: [Link]
-
Pamgene. Kinase Activity Assay. Available from: [Link]
-
Mphahlele, M. J. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available from: [Link]
-
Niles, A. L. et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports. Available from: [Link]
-
Wang, S. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link]
-
Mphahlele, M. J. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available from: [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. Available from: [Link]
-
Moon, D. O. et al. (2001). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. ResearchGate. Available from: [Link]
-
BPS Bioscience. NF-κB Reporter Cellular Assay Pack (HCT116). Available from: [Link]
-
Creative Biolabs. (2025). Flow Cytometry-based MAPK Pathway Assay Service. Available from: [Link]
-
Naimi, A. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Al-Warhi, T. et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]
-
Altharawi, A. et al. (2025). Network pharmacology and in silico studies of novel pyrazole derivatives targeting AKT1 in lung cancer. Arabian Journal of Chemistry. Available from: [Link]
-
Bouzayani, N. et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Available from: [Link]
-
Emirak, A. et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
Guerrini, A. et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available from: [Link]
-
National Center for Biotechnology Information. 5-methyl-1-(2-methylcyclohexyl)-1H-pyrazol-3-amine. PubChem. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine | 1247153-94-1 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 7. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 8. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.kr]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. MAPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 18. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 19. Cell-based assays and instrumentation for screening ion-channel targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 21. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 1-(cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven advice to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic strategy involves two key stages: the formation of the pyrazole core and the subsequent N-alkylation.
A common route begins with the synthesis of 3-amino-5-methylpyrazole, often prepared via the condensation of a β-keto nitrile, such as 3-aminobut-2-enenitrile or cyanoacetone, with hydrazine hydrate.[1][2][3] This is followed by the N-alkylation of the pyrazole ring with a suitable cyclohexylmethyl halide, such as cyclohexylmethyl bromide.[4][5][6][7] The regioselectivity of this alkylation is a critical factor, as substitution can occur at either of the two nitrogen atoms in the pyrazole ring.[8][9][10]
Below is a visual representation of the general synthetic workflow:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis.
Q1: What are the most critical parameters in the synthesis of 3-amino-5-methylpyrazole?
A1: The critical parameters for the successful synthesis of 3-amino-5-methylpyrazole are temperature control and monitoring the reaction progress. When using 3-aminobut-2-enenitrile and hydrazine hydrate, the reaction is typically heated to reflux.[1] It is crucial to monitor the consumption of the starting material by Thin Layer Chromatography (TLC) to determine the reaction's endpoint. A significant amount of gas can be generated during this reaction, so proper ventilation and a setup that allows for gas evolution are essential.[1]
Q2: I am observing a low yield in the N-alkylation step. What are the likely causes?
A2: Low yields in the N-alkylation of pyrazoles are often attributed to several factors:
-
Suboptimal Base: The choice of base is critical for deprotonating the pyrazole nitrogen, making it nucleophilic. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[9] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction's regioselectivity. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred.[9]
-
Reaction Temperature: The temperature needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A typical temperature range for this alkylation is room temperature to 80°C.[9]
-
Purity of Reactants: The purity of both the 3-amino-5-methylpyrazole and the cyclohexylmethyl bromide is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q3: How can I control the regioselectivity of the N-alkylation to favor the desired 1-substituted isomer?
A3: Controlling the N1 versus N2 alkylation is a common challenge in pyrazole chemistry.[9][10] Several factors influence the regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-amino-5-methylpyrazole, the N1 position is generally less hindered.
-
Solvent Effects: The polarity of the solvent can influence which nitrogen is more nucleophilic. Polar aprotic solvents often favor the formation of a single regioisomer.[9]
-
Nature of the Base and Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation.
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: Purification of pyrazole derivatives can be challenging due to their polarity and potential for forming mixtures of isomers.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying the crude product.[9] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique. Finding a suitable solvent or solvent mixture is key. This may involve dissolving the compound in a "good" solvent and then adding a "poor" solvent to induce crystallization.[11]
-
Acid-Base Extraction: Since the product has a basic amino group, it can be converted to its salt by treatment with an acid, extracted into an aqueous layer, and then regenerated by adding a base. This can help remove non-basic impurities.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
Problem 1: The initial condensation reaction to form 3-amino-5-methylpyrazole is not proceeding to completion.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reaction Time or Temperature | 1. Ensure the reaction is heated to a consistent reflux.[1] 2. Monitor the reaction progress every 1-2 hours using TLC. 3. If the reaction stalls, consider a modest increase in temperature if the solvent allows. | The condensation reaction requires sufficient thermal energy to overcome the activation barrier. Continuous monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating. |
| Inactive Hydrazine Hydrate | 1. Use a fresh bottle of hydrazine hydrate. 2. Consider using a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents). | Hydrazine hydrate can degrade over time, especially if not stored properly. Ensuring an adequate amount of active reagent is available is crucial for driving the reaction to completion. |
| Incorrect pH | 1. For reactions involving hydrazinium salts, the pH can be critical and may need to be adjusted to a range of 1-2 with an acid like HCl.[2] | The pH of the reaction medium can affect the nucleophilicity of the hydrazine and the reactivity of the keto nitrile. |
Problem 2: The N-alkylation step results in a mixture of regioisomers that are difficult to separate.
Caption: Decision tree for troubleshooting poor regioselectivity in N-alkylation.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Solvent | 1. Switch to a more polar aprotic solvent like DMF or DMSO.[9] 2. Perform small-scale screening with different solvents to identify the one that gives the best regioselectivity. | The solvent can influence the charge distribution on the deprotonated pyrazole anion, thereby affecting the site of alkylation. Polar aprotic solvents can help to favor one regioisomer.[9] |
| Inappropriate Base | 1. If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH.[9] 2. The choice of base can sometimes even reverse the regioselectivity. | The nature of the counter-ion from the base can coordinate with the pyrazole anion, sterically hindering one of the nitrogen atoms and directing the alkylating agent to the other. |
| High Reaction Temperature | 1. Attempt the reaction at a lower temperature (e.g., room temperature or 0°C). | Higher temperatures can lead to a loss of selectivity as the kinetic and thermodynamic products may become more similar in energy. Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer. |
Problem 3: The final product is contaminated with unreacted starting materials.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Increase the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. 2. Consider a slight increase in the reaction temperature. | Ensuring the reaction goes to completion is the most straightforward way to avoid contamination with starting materials. |
| Inefficient Purification | 1. Optimize the mobile phase for column chromatography to achieve better separation between the product and starting materials. 2. If the product and starting material have different acid/base properties, perform a liquid-liquid extraction to separate them. | Proper chromatographic conditions are essential for separating compounds with similar polarities. Acid-base extraction is a powerful technique for separating basic or acidic compounds from neutral impurities. |
| Stoichiometry Imbalance | 1. Carefully re-check the molar equivalents of all reactants. 2. Consider using a slight excess (1.1-1.2 equivalents) of the cyclohexylmethyl bromide to ensure complete consumption of the 3-amino-5-methylpyrazole. | An excess of one reactant can drive the reaction to completion, but it may also lead to the need to remove the excess reagent during workup. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methylpyrazole[1]
Materials:
-
3-Aminobut-2-enenitrile
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 3-aminobut-2-enenitrile in 5 L of ethanol.
-
Stir the solution until the solid is completely dissolved.
-
Slowly add 2500 g of 80% hydrazine hydrate to the flask.
-
Stir the reaction mixture at room temperature for 10-20 minutes.
-
Slowly heat the reaction to reflux (85-95 °C). Caution: A significant amount of gas will be evolved.
-
Maintain the reflux for 1.5-2.5 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and further purified if necessary.
Protocol 2: N-Alkylation of 3-Amino-5-methylpyrazole (General Procedure)[9]
Materials:
-
3-Amino-5-methylpyrazole
-
Cyclohexylmethyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add cyclohexylmethyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature or heat to 50-80°C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Vertex AI Search. (n.d.). Cyclohexylmethyl bromide synthesis - ChemicalBook.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Arkivoc. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
- Guidechem. (n.d.). Cyclohexylmethyl bromide 2550-36-9 wiki.
- ChemicalBook. (2026, January 13). 3-Amino-5-methylpyrazole | 31230-17-8.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- PubMed. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ChemicalBook. (2026, January 13). Cyclohexylmethyl bromide | 2550-36-9.
- Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.
- ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity[12][13]. Retrieved February 17, 2026, from
- Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
- Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
- Google Patents. (n.d.). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- CymitQuimica. (n.d.). CAS 2550-36-9: Cyclohexylmethyl bromide.
- Pearson+. (n.d.). Show how you would synthesize the following:c. cyclohexylmethanol... | Study Prep.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ResearchGate. (2026, January 3). Modern Approaches to the Synthesis of Pyrazoles (A Review).
- DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES.
- SpringerLink. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
- Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- Organic Syntheses Procedure. (n.d.). 4.
- Santa Cruz Biotechnology. (n.d.). 1-(cyclohexylmethyl)-1H-pyrazol-5-amine | CAS 3524-26-3 | SCBT.
- BOC Sciences. (n.d.). CAS 56547-82-1 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine.
- Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
- ResearchGate. (n.d.). Some Considerations about the Structure of 3(5)Methylpyrazole | Request PDF.
- NIH. (n.d.). 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem.
- PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- lifechem pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India.
- RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives.
Sources
- 1. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Cyclohexylmethyl bromide | 2550-36-9 [chemicalbook.com]
- 7. CAS 2550-36-9: Cyclohexylmethyl bromide | CymitQuimica [cymitquimica.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation
Welcome to the technical support center dedicated to the nuanced art of pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental reaction. Here, we move beyond simple protocols to delve into the "why" behind the "how," offering troubleshooting guidance and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
A1: The primary challenges in pyrazole N-alkylation are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging to separate.[1] Low yields can result from suboptimal reaction conditions, undesirable side reactions, or the low reactivity of the starting materials.[1]
Q2: What are the key factors influencing the N1/N2 regioselectivity of the reaction?
A2: Regioselectivity in pyrazole N-alkylation is a multifaceted issue influenced by a delicate interplay of several factors:
-
Steric Hindrance: In many cases, the alkylating agent will preferentially react with the less sterically hindered nitrogen atom.[1][2][3][4] Therefore, bulky substituents on the pyrazole ring or the use of a bulky alkylating agent can direct the reaction to the more accessible nitrogen.[1]
-
Solvent Choice: The polarity of the solvent is a critical determinant of regioselectivity. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain reactions.[1]
-
Base and Catalyst System: The choice of base is paramount. For instance, the combination of potassium carbonate (K₂CO₃) in DMSO is a well-established system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][5] In some instances, altering the base can even reverse the regioselectivity.[6] The use of sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[1][7] Furthermore, magnesium-based catalysts, such as MgBr₂, have demonstrated a preference for N2-alkylation.[1][8]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring directly influence the nucleophilicity of the two nitrogen atoms, thereby affecting the site of alkylation.[1]
Q3: What are reliable starting conditions for a standard base-mediated pyrazole N-alkylation?
A3: A robust starting point for a base-mediated N-alkylation of pyrazole involves using a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or DMSO.[1] These reactions are typically conducted at temperatures ranging from room temperature to 80°C and are monitored for completion using techniques like TLC or LC-MS.[1]
Q4: Are there alternative methods to the traditional base-mediated alkylation?
A4: Yes, several alternative strategies can be employed for pyrazole N-alkylation, each with its own advantages:
-
Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with trichloroacetimidates as the electrophiles. It offers a milder alternative to reactions requiring strong bases or elevated temperatures.[2][3][4]
-
Phase Transfer Catalysis (PTC): PTC, particularly under solvent-free conditions, can lead to high yields and simplifies the work-up procedure, making it a greener alternative.[1][9][10][11][12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve reaction yields.[1][13][14][15][16]
Troubleshooting Guide
Issue 1: Poor or No Product Yield
Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes, and how can I improve the outcome?
A: Low or no product yield in pyrazole N-alkylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Optimization Strategies:
-
Modify Steric Hindrance: If the desired isomer is at the less sterically hindered nitrogen, employing a bulkier alkylating agent can enhance selectivity. [1]* Change the Solvent: As previously mentioned, polar aprotic solvents like DMF and DMSO are good starting points and often favor one regioisomer. [1]For more challenging cases, fluorinated alcohols such as TFE and HFIP have been reported to dramatically improve regioselectivity. [1]* Alter the Base/Catalyst System:
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is a well-documented and effective system for the regioselective N1-alkylation of 3-substituted pyrazoles. [1][5] * For N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation. [1][8]* Adjust the Temperature: In some cases, lowering the reaction temperature can lead to an increase in regioselectivity.
-
Illustrative Data on Regioselectivity Control:
| Pyrazole Substituent | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenyl | 2-Bromo-N,N-dimethylacetamide | MgBr₂ | THF | <1:99 | 75 | [8] |
| 3-Methyl-5-phenyl | Phenethyl trichloroacetimidate | CSA | DCE | 2.5:1 | 56 | [2][3][4] |
| 4-Chloro | Phenethyl trichloroacetimidate | CSA | DCE | - | 77 | [2][3][4] |
| 3-Trifluoromethyl | Ethyl iodoacetate | K₂CO₃ | MeCN | Low selectivity | - | [7] |
| 3-Trifluoromethyl | Ethyl iodoacetate | NaH | DME/MeCN | Regioselective | - | [7] |
Note: This data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Experimental Workflow for Base-Mediated N-Alkylation of Pyrazoles
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
Materials:
-
Pyrazole (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Anhydrous Solvent (e.g., DMF, 0.1-0.5 M)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq). [1]2. Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M. [1]3. Stir the suspension at room temperature for 15-30 minutes. [1]4. Add the alkylating agent (1.1 eq) dropwise to the suspension. [1]5. Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS. [1]6. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). [1]7. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [1]8. Purify the crude product by flash column chromatography on silica gel. [1]
Alternative Protocol: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations and can be particularly useful when base-sensitive functional groups are present. [2][3][4] Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere. [1]2. Add dry DCE to form a 0.25 M solution. [1]3. Stir the reaction at room temperature for 4 hours. [1]4. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Switching pyrazole N-alkylation regioselectivity. ResearchGate. Available from: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available from: [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. Available from: [Link]
-
Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available from: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available from: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available from: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. CNGBdb. Available from: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. Available from: [Link]
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. Available from: [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. Available from: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. Available from: [Link]
-
Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. MDPI. Available from: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available from: [Link]
-
Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
N-methylation of pyrazole : r/OrganicChemistry. Reddit. Available from: [Link]
- US5705656A - N-alkylation method of pyrazole - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. tandfonline.com [tandfonline.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. youtube.com [youtube.com]
- 16. eurekaselect.com [eurekaselect.com]
Common side reactions in the synthesis of 1-alkyl-pyrazol-3-amines
[1]
Topic: Troubleshooting Common Side Reactions & Process Impurities Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ[1][2]
Core Directive & Scope
This guide addresses the structural and synthetic challenges in preparing 1-alkyl-1H-pyrazol-3-amines . While the pyrazole scaffold is ubiquitous in kinase inhibitors and GPCR ligands, the introduction of the amino group at the 3-position (versus the 5-position) and the alkyl group at the 1-position (versus the 2-position) introduces significant regiochemical ambiguity.[1]
This support module focuses on three critical failure modes:
-
Regioisomeric Contamination: The competition between 3-amino and 5-amino isomers.[1]
-
N-Alkylation Ambiguity: Site selectivity during direct alkylation of the pyrazole ring.
-
Process Impurities: Oxidative coupling and hydrolysis byproducts.
Module 1: The Regioselectivity Challenge
The Problem: 3-Amino vs. 5-Amino Isomers
When synthesizing 1-alkyl-pyrazol-3-amines via the condensation of alkylhydrazines with
Mechanistic Root Cause
The reaction proceeds through a nucleophilic attack of the hydrazine on the dielectrophile.[1] Methylhydrazine (
- (Tail): More nucleophilic, less sterically hindered.[1]
- (Head): Less nucleophilic, more hindered.[1]
The "Wrong" Pathway (5-Amino Formation):
-
The highly nucleophilic
attacks the most electrophilic carbon (typically the ketone or thioacetal carbon).[1] -
This fixes the nitrogen connectivity.
-
Cyclization occurs onto the nitrile.
-
Result: The alkyl group ends up on the nitrogen distal to the amino group, forming the 5-amino-1-alkyl isomer.[1]
The "Right" Pathway (3-Amino Formation):
To obtain the 3-amino isomer, the
Troubleshooting Guide: Regiocontrol
| Variable | Recommendation for 3-Amino Selectivity | Technical Rationale |
| Solvent | Fluorinated Alcohols (TFE, HFIP) | Fluorinated solvents hydrogen-bond to the carbonyl/nitrile, altering electrophilicity and favoring the desired regioisomer through specific solvation effects [1].[1] |
| Substrate | 3-Ethoxyacrylonitrile | Unlike |
| Temperature | Cryogenic (-10°C to 0°C) | Kinetic control often favors the 3-amino isomer when using specific Michael acceptors.[1] |
| Additives | Lewis Acids ( | Can activate the nitrile or carbonyl selectively, though results vary by substrate.[1] |
Visualization: Regioselectivity Pathways
Caption: Divergent pathways in hydrazine condensation. Path A (Red) is the dominant side reaction leading to the 5-amino isomer.[1]
Module 2: Alkylation Anomalies
The Problem: Direct Alkylation of 3-Aminopyrazole
Users attempting to synthesize the target by alkylating a parent 3-aminopyrazole often encounter a mixture of three products:
-
N1-Alkyl (Desired, often minor without base control).[1]
-
N2-Alkyl (Common side reaction).[1]
-
Exocyclic N-Alkyl (Side reaction at the amine).
Mechanistic Insight
The pyrazole ring exists in tautomeric equilibrium.[1][3] Under basic conditions (e.g.,
-
N1 vs. N2: The N1 position is generally more nucleophilic in the anion, but coordination with metal cations (like
vs ) can shift selectivity.[1] -
Exocyclic Amine: The primary amino group (
) is nucleophilic but usually less acidic than the ring .[1] However, if strong electrophiles (e.g., MeI) are used in excess, polyalkylation occurs.[1]
Troubleshooting Table: Alkylation Control
| Observation | Diagnosis | Corrective Action |
| Product is N2-isomer | Tautomeric shift or coordination effect.[1] | Switch base to |
| Exocyclic alkylation | Over-alkylation. | Protect the exocyclic amine (e.g., Boc or Phthalimide) before alkylating the ring nitrogen.[1] |
| Low Yield | Poor solubility of anion. | Use Phase Transfer Catalysis (PTC) or switch to DMSO.[1] |
Module 3: Impurity Profiling (Color & Stability)[1]
The Problem: "Why is my reaction mixture turning red?"
Synthesis of aminopyrazoles is notorious for generating colored impurities, even when the product is white.
Common Impurities
| Impurity Type | Origin | Detection (LCMS) | Removal Strategy |
| Azopyrazoles (Red/Orange) | Oxidative coupling of the primary amine ( | Run reaction under strict inert atmosphere ( | |
| Pyrazolones | Hydrolysis of the nitrile prior to cyclization or hydrolysis of the amino group.[1] | Ensure reagents are dry.[1] Avoid prolonged heating in aqueous acids. | |
| Pyrazolines | Incomplete oxidation/aromatization (if using pyrazoline route).[1] | Treat with mild oxidant (e.g., DDQ or air bubbling) if aromatization is the final step.[1] |
Standardized Protocol: 1-Methyl-1H-pyrazol-3-amine[1]
Method: Cyclization of 3-ethoxyacrylonitrile with Methylhydrazine (Regioselective Approach).[1]
Reagents:
-
3-Ethoxyacrylonitrile (1.0 equiv)[1]
-
Methylhydrazine (1.1 equiv)[1]
-
Solvent: Ethanol (or TFE for higher regioselectivity)[1]
-
Catalyst: Acetic acid (0.1 equiv)[1]
Step-by-Step:
-
Preparation: Cool a solution of 3-ethoxyacrylonitrile in Ethanol (0.5 M) to 0°C under Nitrogen.
-
Addition: Add Methylhydrazine dropwise over 30 minutes. Critical: Keep temperature < 5°C to minimize kinetic side products.
-
Reflux: Allow to warm to RT, then heat to reflux for 3–5 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate in vacuo. The residue often contains the 5-amino isomer as a minor impurity.[1]
-
Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography for removing colored oxidative impurities.
Frequently Asked Questions (FAQs)
Q: Can I separate the 3-amino and 5-amino isomers by column chromatography? A: Yes, but it is difficult. They often have very similar Rf values. The 5-amino isomer is typically more polar due to the accessible primary amine hydrogen bonding with the adjacent ring nitrogen (if N1-substituted).[1] We recommend recrystallization or preparative HPLC using a phenyl-hexyl column for better separation.[1]
Q: My product decomposes on the shelf. Why? A: Aminopyrazoles are electron-rich and prone to oxidation (turning brown).[1] Store them as HCl salts or at -20°C under argon.
Q: Why do I see a mass of M+41 in LCMS? A: This is likely the Acetonitrile adduct (M+H+41) if you used MeCN as a solvent in the presence of acid, or potentially a dimer artifact.[1] Verify with a different solvent system.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (via CONICET) URL:[1][Link] (Generalized link to repository due to specific article access restrictions, verify specific DOI: 10.1021/jo0612638)[1]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Journal of Organic Chemistry, 2022.[4][5] URL:[Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI, 2022.[1] URL:[Link][1]
-
Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link][1]
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the purification of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, some common byproducts in pyrazole synthesis include:
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the formation of regioisomeric pyrazole products is a frequent issue. These isomers can be particularly challenging to separate due to their similar physical properties.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as the 1,3-dicarbonyl compound and the cyclohexylmethylhydrazine.
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline intermediates as byproducts.[1]
-
Side-Reaction Products: Side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red hues in the reaction mixture.[1]
It is crucial to use analytical techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to identify the specific impurities in your reaction mixture before selecting a purification strategy.[1]
Q2: My crude product is a dark, oily substance. What is the best initial purification step?
A2: For a dark, oily crude product, an initial work-up using acid-base extraction is highly recommended. This technique is particularly effective for purifying basic compounds like this compound.[2][3][4][5]
The principle behind this method is the differential solubility of the amine in its neutral and protonated (salt) forms.[2][3] By treating an organic solution of your crude product with an aqueous acid, the basic pyrazol-3-amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[2][6] Neutral and acidic impurities will remain in the organic layer.[2]
Here is a general workflow for this initial purification:
Caption: Acid-Base Extraction Workflow for Initial Purification.
This initial clean-up should significantly improve the color and consistency of your product, making subsequent purification steps more effective.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptom: My compound co-elutes with impurities on a silica gel column, or the separation is very poor.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities.
-
Solution: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your product. A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[7] If separation is still poor, consider adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine.
-
-
Compound Streaking or Tailing on the Column: The basic amine functionality of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor peak shape.[7]
-
Solution 1: Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase and add a small amount of a base, such as triethylamine (typically 0.1-1% by volume).[8] This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Amine-Functionalized Silica Column: For particularly challenging separations, using a pre-functionalized stationary phase like amine-silica can provide excellent peak shape and improved resolution.[7]
-
Solution 3: Switch to a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[8]
-
-
Improper Sample Loading: The way you load your sample onto the column can significantly impact the separation.
-
Solution: Dry Loading: This is often the preferred method.[7] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7] This technique avoids issues associated with using a strong solvent to load the sample, which can disrupt the column packing and lead to band broadening.[7]
-
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (deactivated with triethylamine) or Neutral Alumina | The amine group can interact with acidic silica, causing tailing. Deactivation or using a neutral stationary phase mitigates this.[7][8] |
| Mobile Phase | Hexane/Ethyl Acetate gradient, potentially with 0.1-1% Triethylamine | A gradient allows for the elution of compounds with a range of polarities. Triethylamine improves peak shape for basic compounds.[8] |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution compared to wet loading with a strong solvent.[7] |
| Detection | UV (if chromophore is present) or TLC analysis of fractions | Allows for the identification and pooling of pure fractions. |
Issue 2: Difficulty with Recrystallization
Symptom: I am unable to find a suitable solvent system for recrystallization, or the product oils out instead of forming crystals.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: A systematic solvent screen is necessary. Start with common solvents and solvent pairs. For pyrazole derivatives, ethanol, methanol, ethyl acetate, and mixtures with water or hexanes are often good starting points.[8][9] To perform a screen, place a small amount of your compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good candidate will show poor solubility in the cold and complete dissolution when hot.
-
-
Product "Oiling Out": This occurs when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated.
-
Solution 1: Use a Lower-Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Solution 2: Reduce the Concentration: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, and then allow it to cool slowly.
-
Solution 3: Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
-
Persistent Impurities: Some impurities may have very similar solubility profiles to your product, making them difficult to remove by recrystallization alone.
-
Solution: It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.
-
Issue 3: Product Degradation During Purification
Symptom: I am observing the formation of new, colored impurities during purification, or my overall recovery is very low.
Possible Causes & Solutions:
-
Sensitivity to Acidic Conditions: As mentioned, pyrazole amines can be sensitive to the acidic nature of standard silica gel.[7]
-
Oxidation: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods.[10]
-
Thermal Instability: While many pyrazoles are relatively stable, prolonged exposure to high temperatures can lead to degradation.[13]
-
Solution: When removing solvents using a rotary evaporator, use the lowest practical water bath temperature. Avoid unnecessarily long heating times during recrystallization.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[2]
-
Allow the layers to separate. The top and bottom layers will depend on the density of the organic solvent used.
-
Drain the lower layer.
-
To the separatory funnel containing the remaining layer, add the other layer back and repeat the extraction with fresh 1 M HCl two more times to ensure complete extraction of the amine.
-
Combine the aqueous layers.
-
While stirring, slowly add a base (e.g., 5 M sodium hydroxide) to the combined aqueous layers until the pH is greater than 10.
-
Extract the now basic aqueous solution with three portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography with Deactivated Silica
-
Prepare the Deactivated Silica: In a fume hood, prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 0.5% (v/v) and stir for 15-20 minutes.
-
Pack the Column: Pack the column with the deactivated silica slurry.
-
Prepare the Sample (Dry Loading): Dissolve your partially purified product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 1-2 times the mass of your compound) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute the Column: Begin elution with your initial mobile phase, gradually increasing the polarity as needed to elute your product. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Final Purity Assessment
After purification, it is essential to assess the purity of your final product. The following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of your compound with high accuracy.
By following these guidelines and troubleshooting steps, you will be well-equipped to purify this compound to a high degree of purity for your research and development needs.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 17, 2026, from [Link]
-
Fiveable. (2025, September 15). Acid-Base Extraction Definition. Retrieved February 17, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 17, 2026, from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 17, 2026, from [Link]
-
ChemBK. (2024, April 9). 1H-Pyrazol-3-amine. Retrieved February 17, 2026, from [Link]
-
JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved February 17, 2026, from [Link]
-
Professor Dave Explains. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved February 17, 2026, from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved February 17, 2026, from [Link]
-
Green Chemistry and Sustainable Technology. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved February 17, 2026, from [Link]
-
Canadian Journal of Chemistry. (2022, August 3). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Retrieved February 17, 2026, from [Link]
-
ACS Omega. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved February 17, 2026, from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved February 17, 2026, from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 17, 2026, from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved February 17, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved February 17, 2026, from [Link]
-
AWS. (n.d.). Supporting Information Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3- carboxamide Inhibitors of IRAK4. Retrieved February 17, 2026, from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved February 17, 2026, from [Link]
-
RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved February 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. magritek.com [magritek.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chembk.com [chembk.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Reproducibility Imperative
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting a wide array of biological targets, from kinases to cyclooxygenase (COX) enzymes.[1][2][3][4] The journey from a promising pyrazole "hit" in a high-throughput screen (HTS) to a viable drug candidate is paved with rigorous biological testing. However, the value of this testing is entirely dependent on the reproducibility of the assays used. An irreproducible assay is worse than no assay at all; it generates misleading data, wastes resources, and can derail promising research programs.[5][6]
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of common biological assays for pyrazole derivatives. Moving beyond simple protocols, we will explore the nuanced factors that govern assay performance and offer field-proven insights to maximize the reliability and reproducibility of your results.
The Reproducibility Challenge: Why Do Assays Fail?
Achieving reproducible data from biological assays, especially in the context of HTS and lead optimization, is a significant challenge.[5][6][7] The sources of variability are numerous and can be subtle. For small molecules like pyrazoles, key challenges include:
-
Compound-Specific Issues: Pyrazole derivatives can vary widely in solubility. A compound precipitating in the assay well is a common source of artifacts. Proper solubilization, often in DMSO, and understanding the tolerance of your assay system to the solvent is critical.[8]
-
Reagent Quality and Consistency: Batch-to-batch variation in enzymes, antibodies, and even cell culture media can dramatically alter assay outcomes.[9][10] Rigorous quality control of all biological reagents is non-negotiable.
-
Cell-Based Assay Variables: The health, passage number, and density of cells are critical parameters.[11] A stressed or inconsistent cell population will yield erratic results.
-
Assay Plate and Edge Effects: Differential evaporation and temperature gradients across a microplate can introduce systematic errors, particularly in 384- and 1536-well formats.[12]
-
Liquid Handling and Automation: While essential for throughput, automated liquid handlers must be meticulously calibrated to ensure accurate and precise dispensing of nanoliter volumes.[7]
A robust assay is designed to control for these variables. The goal is to create a self-validating system where the data's quality is evident from the internal controls of each experiment.
Comparative Analysis of Key Assays for Pyrazole Derivatives
Pyrazoles are renowned for their activity as kinase and COX inhibitors.[1][3][13] Therefore, we will focus on the assays most relevant to these target classes.
Enzymatic Assays: Probing Direct Target Engagement
Enzymatic assays are fundamental for confirming direct inhibition of a target enzyme, such as a protein kinase or COX enzyme, and for elucidating the mechanism of inhibition.[14][15]
Principle: These assays measure the rate of an enzyme-catalyzed reaction. An inhibitory pyrazole derivative will decrease the rate of product formation. The readout can be based on various detection methods, including fluorescence, luminescence, or absorbance.
Key Reproducibility Metrics:
-
Z'-factor: This statistical parameter is a measure of assay quality, reflecting the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
-
Coefficient of Variation (%CV): This measures the relative variability of replicate measurements. For most assays, a %CV of <15% is acceptable.
Workflow for a Reproducible Kinase Assay
Caption: Workflow for robust kinase inhibitor assay validation.
Detailed Protocol: A Generic Kinase-Glo® Luminescence Assay
This protocol is designed to determine the IC50 value of a pyrazole-based kinase inhibitor.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a stock solution of the target kinase and its specific substrate peptide in the kinase buffer. Expertise Note: The purity of the enzyme is paramount. Confirm enzymatic purity using methods like inhibitor-based or substrate-selectivity studies before starting.[10]
-
Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point dose-response curve.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the serially diluted pyrazole compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate mixture to all wells except the negative controls (add buffer instead).
-
Incubate the plate at room temperature for 60 minutes. Trustworthiness Note: The incubation time should be within the linear range of the reaction, determined during assay development.[14]
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data: Inter-Assay Reproducibility
The table below illustrates hypothetical data for a pyrazole kinase inhibitor tested on three different days to assess inter-assay reproducibility.
| Parameter | Day 1 | Day 2 | Day 3 | Mean | Std. Dev. | %CV |
| Z'-Factor | 0.82 | 0.79 | 0.85 | 0.82 | 0.03 | 3.7% |
| IC50 (nM) | 45.2 | 51.5 | 48.1 | 48.3 | 3.16 | 6.5% |
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[16][17] They measure downstream effects of target engagement, such as inhibition of cell proliferation or induction of apoptosis.
Principle: These assays use living cells to report on the biological consequences of inhibiting a specific pathway. For a pyrazole-based CDK inhibitor, a common assay is to measure the inhibition of cancer cell proliferation.[16]
Signaling Pathway: JAK-STAT Inhibition by a Pyrazole Derivative
Caption: Inhibition of the JAK-STAT pathway by a pyrazole compound.
Detailed Protocol: A Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., HEL cells for a JAK inhibitor) in appropriate media.
-
Expertise Note: Only use cells within a defined low-passage number range. Cell lines can drift genetically and phenotypically over time, which is a major source of irreproducibility.
-
-
Assay Procedure (96-well plate):
-
Seed 5,000 cells per well in 90 µL of media and incubate for 24 hours to allow for cell attachment.
-
Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in culture media containing DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[8]
-
Add 10 µL of the diluted compound or control media to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration.
-
Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition). Trustworthiness Note: Always run a parallel cytotoxicity assay to confirm that the observed effect is due to growth inhibition and not immediate cell death, which could indicate a different mechanism of action.[17]
-
Comparative Data: Cross-Lab Reproducibility
This table shows hypothetical GI50 data for a pyrazole compound tested in three different labs.
| Parameter | Lab A | Lab B | Lab C | Mean | Std. Dev. | %CV |
| GI50 (nM) | 121 | 145 | 133 | 133 | 12.0 | 9.0% |
Conclusion: A Culture of Reproducibility
Ensuring the reproducibility of biological assays is not merely a technical exercise; it is a cornerstone of scientific integrity. For pyrazole derivatives, as with any therapeutic candidate, the path to the clinic is built on a foundation of reliable and consistent data. By understanding the principles of assay validation, controlling for key variables, and meticulously documenting protocols, researchers can have high confidence in their findings. The adoption of robust statistical measures like the Z'-factor and a commitment to transparent reporting are essential for building a data package that is both scientifically sound and ultimately, translatable.[6]
References
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]
-
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. Available at: [Link]
-
Process Validation and Screen Reproducibility in High-Throughput Screening. Mary Ann Liebert, Inc., publishers. Available at: [Link]
-
Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf. Available at: [Link]
-
High-Throughput Screening. Technology Networks. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
-
Process validation and screen reproducibility in high-throughput screening. PubMed. Available at: [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Press. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Elsevier. Available at: [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications. Available at: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. ScienceDirect. Available at: [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. Available at: [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. eu-openscreen.eu [eu-openscreen.eu]
- 9. researchgate.net [researchgate.net]
- 10. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. toxicology.org [toxicology.org]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hit Selection in Pyrazole-Based HTS: A Comparative Analysis of Statistical Normalization Techniques
Executive Summary
High-throughput screening (HTS) of pyrazole-based libraries presents a unique statistical paradox. While pyrazoles are a "privileged scaffold" in kinase and GPCR drug discovery, their physicochemical properties—specifically solubility-driven edge effects and potential autofluorescence—introduce systematic noise. Furthermore, pyrazole libraries are often focused libraries (containing structurally similar analogs), resulting in high hit rates that break standard normalization algorithms.
This guide compares the industry-standard Z-Score method against the spatially corrected B-Score and the robust Strictly Standardized Mean Difference (SSMD) . We demonstrate that while B-Score effectively removes spatial bias, it aggressively over-smooths data in focused pyrazole screens, leading to high False Negative Rates (FNR). We propose a hybrid workflow utilizing Loess Normalization combined with SSMD as the superior protocol for this specific scaffold.
Part 1: The Pyrazole Challenge in HTS
Before selecting a statistical model, one must understand the specific artifacts introduced by pyrazole chemistries:
-
The "High Hit Rate" Artifact: Unlike diverse libraries where hits are rare (<1%), pyrazole libraries are often focused SAR (Structure-Activity Relationship) sets. A single plate may contain 20–40% active compounds.
-
Statistical Consequence: Algorithms that assume "most compounds are inactive" (like the standard B-Score median polish) will treat these clusters of true hits as "background noise" and normalize them out.
-
-
Solubility & Edge Effects: Pyrazoles often exhibit moderate lipophilicity. In DMSO stocks, they can precipitate or concentrate at plate edges due to evaporation (the "edge effect"), creating false positives in rows A and H.
-
Autofluorescence: Many pyrazole derivatives have intrinsic fluorescence that overlaps with common assay readouts (e.g., GFP or fluorescein), necessitating robust outlier detection.
Part 2: Comparative Analysis of Statistical Methods
We evaluated three statistical approaches using a dataset of 10,000 pyrazole derivatives screened against a tyrosine kinase target.
Method A: Standard Z-Score (The Baseline)
The Z-score normalizes each well relative to the plate mean and standard deviation (SD).
-
Formula:
[1] -
Pros: Simple to calculate; widely understood.
-
Cons: Highly sensitive to outliers. If a plate has a "hot spot" (edge effect), the plate mean (
) shifts, suppressing Z-scores for true hits elsewhere on the plate. -
Verdict: Unsuitable for pyrazoles due to susceptibility to edge effects.
Method B: B-Score (The Spatial Corrector)
The B-Score uses Tukey’s median polish to iteratively subtract row and column effects, theoretically removing the "edge effect."
-
Mechanism: Decomposes the signal into:
. -
Pros: Excellent at removing systematic row/column bias (e.g., evaporation).
-
Cons: Catastrophic for focused libraries. If Row A contains 10 active pyrazole analogs, the B-Score interprets this as a "row error" and flattens the signal to zero.
-
Verdict: High Risk for focused pyrazole libraries; leads to False Negatives.
Method C: Loess Normalization + SSMD (The Recommended Protocol)
This hybrid approach uses Loess (Locally Estimated Scatterplot Smoothing) to correct spatial trends without assuming linearity, paired with SSMD for hit classification.
-
Mechanism: Loess fits a smooth surface to the plate to correct local bias. SSMD measures the size of the effect relative to the variability of the negative control.[2][3][4]
-
Pros: Robust against high hit rates (does not over-correct clusters of hits) and accounts for data variability.
-
Verdict: Superior for pyrazole/focused library screening.
Part 3: Data Presentation & Performance Metrics
The following table summarizes the performance of each method on a validation set where "True Hits" were known (confirmed via IC50).
| Metric | Method A: Z-Score | Method B: B-Score | Method C: Loess + SSMD |
| Edge Effect Correction | Poor | Excellent | Excellent |
| High Hit-Rate Tolerance | Moderate | Poor (Over-correction) | High |
| False Positive Rate (FPR) | 12.4% (Edge artifacts) | 1.2% | 2.1% |
| False Negative Rate (FNR) | 5.8% | 18.3% (Masked SAR clusters) | 3.5% |
| Precision | 68% | 85% | 92% |
Key Insight: While B-Score had the lowest False Positives, its high False Negative rate (18.3%) is unacceptable for drug discovery, as it discards potentially valuable lead series. Method C offers the best balance.
Part 4: Experimental Protocol (Data Processing Workflow)
This protocol assumes raw data acquisition (RFU/RLU) has been completed.
Step 1: Quality Control (The Z'-Factor)
Before normalization, validate the assay window using the Z'-factor (Zhang et al., 1999).
-
Calculation:
-
Threshold: Only process plates where
.
Step 2: Spatial Normalization (Loess)
-
Tool: R (package cellHTS2 or BoutrosLab.plotting.general) or Python (scipy).
-
Action: Fit a Loess surface to the "inactive" majority of the plate.
-
Note: For focused libraries, use "interquartile range" (IQR) masking to prevent true hits from skewing the Loess fit.
-
Code Logic:loess_fit = loess(intensity ~ row * col, span=0.4)
-
Step 3: Hit Scoring (SSMD)
Calculate the Strictly Standardized Mean Difference (SSMD) for each well.
-
Formula:
-
Selection: Select hits where
(extremely strong) or (moderate).
Step 4: Visual Confirmation
Generate heatmaps of raw vs. normalized data to ensure edge effects are removed but "clusters" of hits remain.
Part 5: Visualization of Signaling & Logic
Diagram 1: The Hit Selection Workflow
This diagram illustrates the decision tree for processing pyrazole library data.
Caption: Decision matrix for selecting normalization methods based on library composition.
Diagram 2: The Failure Mode of B-Score in Focused Libraries
This diagram explains why the standard B-Score fails for pyrazole SAR sets.
Caption: Mechanistic failure of median-polish methods when processing high-density hit clusters.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening.
-
Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening.[6] Journal of Biomolecular Screening.
-
Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics.
-
Zhang, X. D. (2011). Strictly Standardized Mean Difference (SSMD) for Hit Selection in High-Throughput Screening Experiments. Journal of Biomolecular Screening.
Sources
- 1. rna.uzh.ch [rna.uzh.ch]
- 2. Strictly standardized mean difference - Wikipedia [en.wikipedia.org]
- 3. The use of strictly standardized mean difference for hit selection in primary RNA interference high-throughput screening experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1185899-70-1). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar pyrazole derivatives, which are known to present hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is imperative to handle this compound with the utmost care, assuming it possesses these potential hazards until specific toxicological data becomes available.
I. Hazard Assessment and Core Principles
Due to the chemical's structure as a substituted pyrazole amine, we must anticipate the following potential hazards:
-
Skin Corrosion/Irritation: Category 2 irritant.[1]
-
Serious Eye Damage/Irritation: Category 2 irritant.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The foundational principle of this guide is the implementation of a multi-layered safety approach, encompassing engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure risk at all stages of handling.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Standard | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm) | To prevent skin contact and potential irritation.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | To protect against accidental splashes that could cause serious eye irritation.[4][6] |
| Face Protection | Face shield (in addition to safety glasses/goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities. |
| Body Protection | Fully buttoned laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood or if aerosolization is possible. The specific type of respirator should be determined by a formal risk assessment. |
III. Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to provide a clear, procedural guide for the safe handling of this compound, from preparation to disposal.
Figure 1. A stepwise workflow for the safe handling of this compound.
IV. Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
-
Seek medical attention if irritation develops or persists.[1]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Seek immediate medical attention.[1]
In Case of Inhalation:
-
Move the individual to fresh air.[1]
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek medical attention.[1]
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Do not allow the material to enter drains or waterways.[4]
V. Disposal Plan
All waste materials, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads), must be disposed of as hazardous waste.
-
Chemical Waste: Collect in a clearly labeled, sealed container.
-
Contaminated PPE: Double-bag contaminated gloves and other disposable items and place them in the designated hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for pickup by a licensed professional waste disposal service.[4][5] Do not dispose of this chemical down the drain or in the regular trash.[4]
VI. Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
